5-bromo-2-(propan-2-yl)benzonitrile
Description
Substituted benzonitriles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in functionalization .
Properties
CAS No. |
1369919-82-3 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: 5-Bromo-2-(propan-2-yl)benzonitrile has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-2-(propan-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or metabolic enzymes.
Anticancer Activity: Inhibits specific kinases or disrupts DNA replication.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-2-(propan-2-yl)benzonitrile with key analogues based on substituents, molecular weight, and functional attributes:
Crystallographic and Spectroscopic Data
- 5-Bromo-2-hydroxybenzonitrile : Crystallizes in infinite hydrogen-bonded chains (O–H⋯N distance: 2.805–2.810 Å), confirmed via single-crystal X-ray diffraction .
- Fluoro and methyl derivatives : Shorter bond lengths and higher melting points compared to alkyl/alkoxy variants due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
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